N-(3-chloro-4-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
Description
Historical Evolution of Thiazole-Sulfonamide Hybrids in Drug Discovery
Early Foundations in Antimicrobial Chemotherapy
The therapeutic potential of thiazole-sulfonamide hybrids originated in mid-20th-century efforts to combat sulfonamide resistance. Initial hybrids focused on appending thiazole rings to sulfonamide backbones to restore folate pathway inhibition. Aztreonam, a monobactam antibiotic incorporating a thiazolidine ring, demonstrated the scaffold’s capacity to penetrate Gram-negative bacterial membranes while resisting β-lactamases. Parallel work on sulfamethizole (a sulfonamide-thiazole conjugate) revealed enhanced urinary tract antibacterial efficacy due to improved solubility and tissue distribution compared to first-generation sulfonamides.
Table 1: Key Milestones in Thiazole-Sulfonamide Hybrid Development
| Year | Compound Class | Therapeutic Target | Structural Innovation |
|---|---|---|---|
| 1940 | Sulfathiazole | Dihydropteroate synthase | Thiazole substitution at N1 of sulfonamide |
| 1980 | Aztreonam derivatives | Penicillin-binding proteins | Thiazolidine ring fusion |
| 2010 | Thiazole-sulfonamide benzamides | Carbonic anhydrase IX | Halogenated aryl acetamide appendages |
| 2024 | Target compound (this study) | Dual DHFR/CA inhibition | Chloro-methylphenyl acetamide substitution |
Renaissance in Multitarget Drug Design
Post-2010 advances in crystallography and computational chemistry enabled precise hybridization strategies. Hybrid 4a from Ibrahim et al. (2024) demonstrated 15 mm inhibition zones against Salmonella typhimurium by conjugating a 4-methylphenylsulfonamido group to a pyrrole-thiazole scaffold, outperforming sulfamethoxazole in MIC assays. Concurrently, neuroprotective thiazole sulfonamides like compound 8 from Chatsumpun et al. (2025) achieved 80% reduction in 6-OHDA-induced neuronal apoptosis via SIRT1 activation, showcasing scaffold versatility beyond anti-infectives. These developments established thiazole-sulfonamides as privileged structures for multitarget engagement.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S2/c1-12-3-7-16(8-4-12)28(25,26)23-19-22-15(11-27-19)10-18(24)21-14-6-5-13(2)17(20)9-14/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCAKHPFRRKFBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: The final step involves the acylation of the amine group with 3-chloro-4-methylphenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group (if present) or other reducible functionalities can be achieved using agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium on carbon.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), chlorosulfonic acid, or halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce nitro, sulfonyl, or halogen groups onto the aromatic rings.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors, which can provide insights into its mechanism of action.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of specialty chemicals.
Mechanism of Action
The mechanism by which N-(3-chloro-4-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with normal biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of sulfonamido-thiazolylacetamides. Below is a structural and functional comparison with key analogues:
Table 1: Structural Comparison of Sulfonamido-Thiazolylacetamides
Key Findings:
Substitution of the sulfonamido aryl group (e.g., 4-methylphenyl vs. phenyl in ) influences π-π stacking and hydrophobic interactions in binding pockets .
Heterocyclic Core Modifications: Replacement of thiazole with oxazole (as in ) reduces aromatic nitrogen count, which may affect hydrogen-bonding capacity.
Synthetic Accessibility :
- The target compound’s synthesis aligns with methods for 2-chloro-N-(thiazol-2-yl)acetamide derivatives (e.g., using chloroacetate acylation ).
- Complex analogues like require multi-step protocols involving ultrasonication or DMAP catalysis, increasing synthetic complexity .
Pharmacokinetic Implications :
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H16ClN3O2S
- Molecular Weight : 353.83 g/mol
- SMILES Notation : CC1=CC=C(C=C1)N(C(=O)C2=NC(=CS2)C(=O)C)Cl
The biological activity of this compound has been attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The thiazole moiety is known to inhibit certain enzymes involved in cancer cell proliferation.
- Antimicrobial Properties : The sulfonamide group contributes to the compound's efficacy against bacterial strains, making it a candidate for antibiotic development.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.
Anticancer Activity
Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.
In a study conducted by Missioui et al., the compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicate promising antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings suggest that this compound could be developed into a novel antibacterial agent.
Case Studies
- Case Study on Anticancer Efficacy : A study published in PMC9635410 demonstrated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models of breast cancer, supporting its potential use in cancer therapy.
- Antimicrobial Testing : In another investigation, the compound was tested against clinical isolates of resistant bacterial strains, showing effectiveness where traditional antibiotics failed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
